molecular formula C21H13ClN2O4S B357999 1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-71-4

1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B357999
CAS RN: 886170-71-4
M. Wt: 424.9g/mol
InChI Key: KXINSAGERXQUGW-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole rings are important heterocycles in the world of chemistry due to their aromatic properties and reactivity .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Scientific Research Applications

Antimicrobial Potential

Compounds similar to 1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown good antimicrobial potential. Derivatives of this compound could be explored for their effectiveness against various bacteria and fungi, contributing to the development of new antibiotics or antifungal agents .

Spectroscopic Analysis

The compound’s structure allows for detailed spectroscopic analysis, including NMR spectroscopy , which can be used in identifying and characterizing new derivatives with potential therapeutic applications .

Antiviral Activity

Substituted aryl derivatives of thiazole-containing compounds have demonstrated inhibitory activity against viruses. This suggests that 1-(4-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be a candidate for antiviral drug development .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to exhibit cytotoxicity against human tumor cell lines. This compound could potentially be investigated for its antitumor properties, contributing to cancer research and therapy .

Medicinal Chemistry

The thiazole nucleus is a significant platform in many medicinally relevant molecules. The compound could be part of new anticancer medicines or other therapeutic drugs due to its structural similarity to clinically used medicines containing the thiazole nucleus .

Mechanism of Action

The mechanism of action of thiazole-containing molecules can vary widely depending on their specific structure and the biological system they interact with . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Future Directions

Thiazole-containing compounds have been the subject of much research due to their diverse biological activities . Future research directions could include further investigation of their potential uses in various therapeutic applications .

properties

IUPAC Name

1-(4-chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4S/c1-27-13-6-7-14-15(10-13)28-19-16(18(14)25)17(11-2-4-12(22)5-3-11)24(20(19)26)21-23-8-9-29-21/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXINSAGERXQUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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